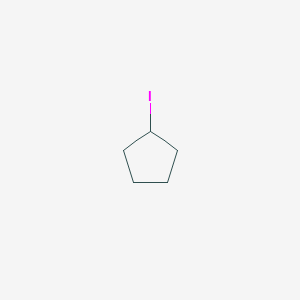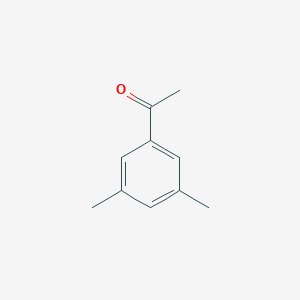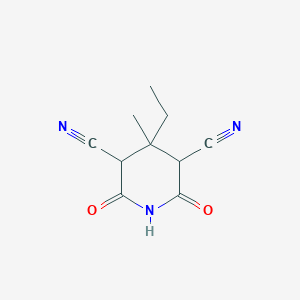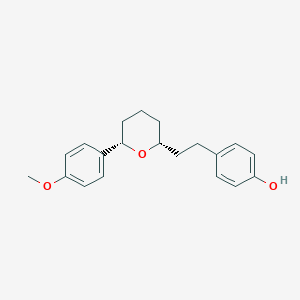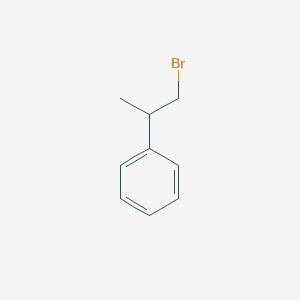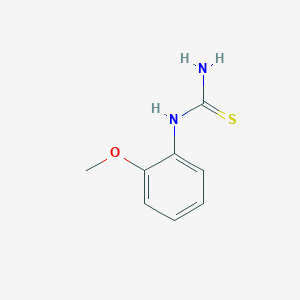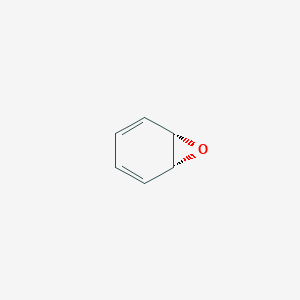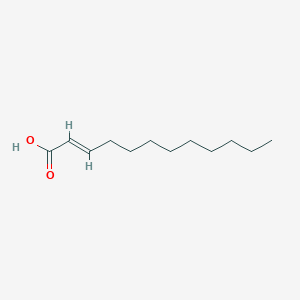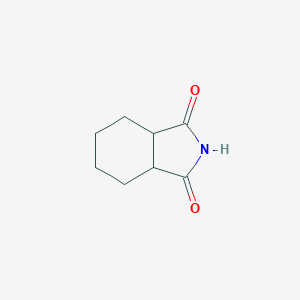![molecular formula O4Sb2 B073367 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide CAS No. 1332-81-6](/img/structure/B73367.png)
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide, also known as 2,4,5-TODP, is an organic compound that has been used for a variety of applications in scientific research. It is a cyclic ether that has been studied for its properties in organic synthesis and its potential applications in drug development. The structure of 2,4,5-TODP is composed of three oxygen atoms and five carbon atoms, and it is a highly stable compound.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide has been mentioned in the context of novel bis- and tris-1,2,4-trioxanes synthesis, which shows significant antimalarial activity against multidrug-resistant Plasmodium yoelii in mice. Specifically, compounds like bis-trioxane 12a exhibited high protective effects against infected mice, hinting at the potential medicinal applications of related trioxane compounds in antimalarial treatments (Singh et al., 2008).
Toxicity and Inhalation Studies
Studies have also been conducted on related compounds like pentane to understand their toxicity profiles and effects on organisms. For instance, a study on the inhalation of pentane revealed no adverse effects on maternal or fetal rats, suggesting a low developmental toxicity profile for this compound at certain concentrations (Hurtt & Kennedy, 1999). Similarly, investigations into the metabolism and toxicity of n-pentane and isopentane, which are structurally similar to the chemical , have provided insights into their metabolization primarily by liver microsomes and their relatively low toxicity as indicated by their metabolites' effects on cultured cells (Chiba & Oshida, 1991).
Biochemical and Therapeutic Research
Further, research into related compounds like spiropentaneacetic acid revealed their specificity in inhibiting fatty acid oxidation, indicating potential therapeutic applications in metabolic regulations. This compound was found to be a specific inhibitor of fatty acid oxidation without affecting amino acid metabolism, suggesting a precise biochemical interaction that could be leveraged for therapeutic purposes (Tserng et al., 1991).
Advanced Applications in Treatment and Therapy
Moreover, advanced applications have been explored, such as the use of 3-[5-{2-(2,3-dihydroxyprop-1-yl)-o-carboran-1-yl}pentan-1-yl]thymidine, a novel class of boron delivery agents for neutron capture therapy. This compound, part of the broader family of substances related to this compound, showed significant potential in prolonging survival times in F98 glioma-bearing rats compared to control animals. This underscores the potential of such compounds in medical applications, particularly in treating brain tumors (Byun et al., 2006).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide involves the cyclization of a dibromide precursor with a diol in the presence of a base to form the desired compound.", "Starting Materials": [ "1,3-dibromopropane", "1,2-ethanediol", "Sodium hydroxide (NaOH)", "Tetrahydrofuran (THF)", "Acetic acid (CH3COOH)" ], "Reaction": [ "Step 1: Preparation of 1,3-dibromopropane by bromination of propane using Br2 and HBr", "Step 2: Synthesis of the dibromide precursor by reacting 1,3-dibromopropane with sodium ethoxide in THF to form 1,3-bis(ethoxycarbonyl)propane dibromide", "Step 3: Cyclization of the dibromide precursor with 1,2-ethanediol in the presence of NaOH in THF to form the desired compound, 2,4,5-Trioxa-1lambda5,3-distibabicyclo[1.1.1]pentane 1-oxide", "Step 4: Purification of the product by recrystallization from acetic acid (CH3COOH)" ] } | |
Numéro CAS |
1332-81-6 |
Formule moléculaire |
O4Sb2 |
Poids moléculaire |
307.52 g/mol |
InChI |
InChI=1S/4O.2Sb |
Clé InChI |
AHBGXHAWSHTPOM-UHFFFAOYSA-N |
SMILES |
O=[Sb]=O.O=[Sb]=O |
SMILES canonique |
O=[Sb]=O.O=[Sb]=O |
Autres numéros CAS |
1332-81-6 |
Synonymes |
antimony oxide antimony tetroxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




